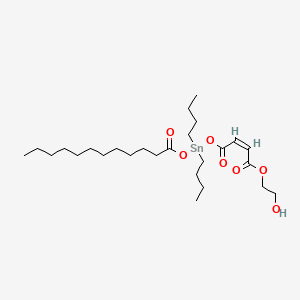
2-Hydroxyethyl 4-((dibutyl((1-oxododecyl)oxy)stannyl)oxy)-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate is an organotin compound with the molecular formula C26H48O7Sn and a molecular weight of 591.356 g/mol . This compound is known for its unique structure, which includes a tin atom bonded to both organic and inorganic groups. It is used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of 4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate involves several steps. One common method includes the reaction of dibutyltin oxide with dodecanoic acid to form dibutyltin dilaurate, which is then reacted with 2-hydroxyethyl but-2-enedioate under controlled conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.
Análisis De Reacciones Químicas
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other organic or inorganic groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic and inorganic acids. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of esters and other organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate involves its interaction with various molecular targets. The tin atom in the compound can form bonds with different organic and inorganic molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) but-2-enedioate include:
Dibutyltin dilaurate: Another organotin compound with similar catalytic properties.
Dibutyltin oxide: Used in similar applications but with different reactivity.
Propiedades
Número CAS |
85702-56-3 |
|---|---|
Fórmula molecular |
C26H48O7Sn |
Peso molecular |
591.4 g/mol |
Nombre IUPAC |
4-O-[dibutyl(dodecanoyloxy)stannyl] 1-O-(2-hydroxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H24O2.C6H8O5.2C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;7-3-4-11-6(10)2-1-5(8)9;2*1-3-4-2;/h2-11H2,1H3,(H,13,14);1-2,7H,3-4H2,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b;2-1-;;; |
Clave InChI |
GLCIBGCASUVDTQ-ZMKTYRQVSA-L |
SMILES isomérico |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCCO |
SMILES canónico |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


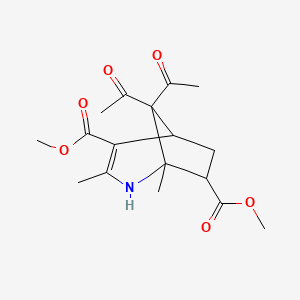
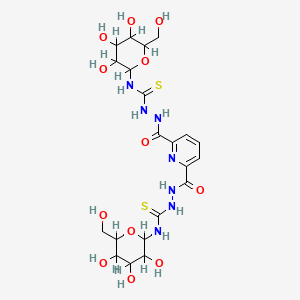
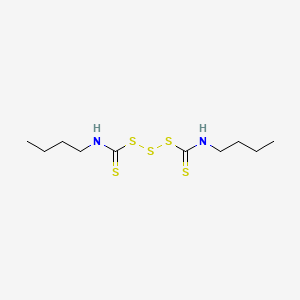
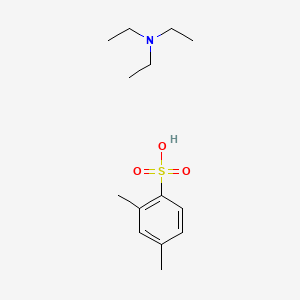



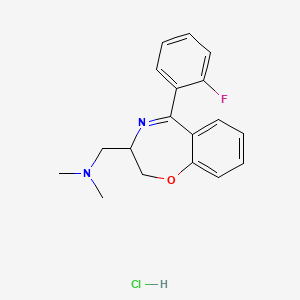
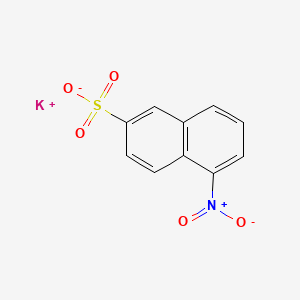
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
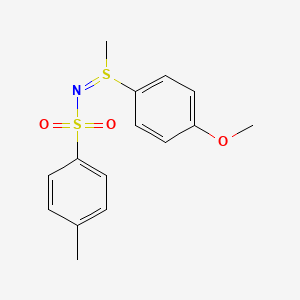

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)

